L-Alanine-2-13C,15N
Description
Significance of Stable Isotopes in Elucidating Biological Processes
Stable isotope labeling offers a powerful and versatile approach to study the intricate workings of biological systems. silantes.com Unlike radioactive isotopes, stable isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H) are non-radioactive, making them safe for a wide array of experimental conditions, including in vivo studies in humans. creative-proteomics.com The key advantage of using stable isotopes lies in their ability to act as tracers. When a molecule is enriched with a stable isotope, its mass increases, allowing it to be distinguished from its unlabeled counterparts by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.comsymeres.com
This ability to differentiate between labeled and unlabeled molecules enables researchers to track the transformation of a specific compound through various metabolic pathways. silantes.comsilantes.com This has been instrumental in mapping out central metabolic routes like glycolysis and the tricarboxylic acid (TCA) cycle. isotope.com Furthermore, stable isotope labeling enhances the sensitivity and accuracy of analytical measurements, allowing for the precise quantification of metabolites even at very low concentrations. silantes.com It also aids in determining the three-dimensional structures of proteins and nucleic acids by improving the resolution of NMR data. silantes.comsilantes.com
Rationale for Utilizing L-Alanine-2-¹³C,¹⁵N as a Dual Isotopic Tracer
L-Alanine, a non-essential amino acid, plays a crucial role in the metabolism of sugars and acids, and serves as an energy source for muscle tissue and the central nervous system. medchemexpress.com The strategic placement of both a ¹³C atom at the second carbon position and a ¹⁵N atom on the amino group makes L-Alanine-2-¹³C,¹⁵N a highly effective dual isotopic tracer. medchemexpress.comisotope.com This dual labeling allows for the simultaneous tracking of both the carbon skeleton and the nitrogen atom of the alanine (B10760859) molecule as it participates in various biochemical reactions. nih.gov
The rationale for using this specific dual-labeled probe stems from the interconnectedness of carbon and nitrogen metabolism. Many metabolic pathways, particularly those involving amino acids, involve the transfer of both carbon and nitrogen. By using L-Alanine-2-¹³C,¹⁵N, researchers can gain a more comprehensive understanding of these pathways compared to using single-labeled tracers. mdpi.commdpi.com For instance, in studies of transamination reactions, where the amino group of an amino acid is transferred to a keto-acid, this dual-labeled tracer can simultaneously reveal the fate of the amino group (via ¹⁵N) and the carbon backbone (via ¹³C).
Overview of Advanced Research Paradigms Enabled by Dual Carbon and Nitrogen Isotopic Labeling
The advent of dual carbon and nitrogen isotopic labeling has opened up new frontiers in biochemical research, enabling more sophisticated and comprehensive analyses of metabolic networks. This approach, often referred to as ¹³C¹⁵N-metabolic flux analysis, allows for the simultaneous quantification of both carbon and nitrogen fluxes within a biological system. embopress.org
This integrated view is particularly valuable for studying the metabolism of amino acids and nucleotides, where both carbon and nitrogen are key components. nih.govresearchgate.net By tracing the incorporation of both ¹³C and ¹⁵N from a labeled precursor like L-Alanine-2-¹³C,¹⁵N into various downstream metabolites, researchers can construct detailed maps of metabolic pathways and quantify the rates of individual reactions. embopress.orgcreative-proteomics.com This has profound implications for understanding cellular physiology in both health and disease. creative-proteomics.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(15N)azanyl(213C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i2+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-GMWHYDPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480394 | |
| Record name | L-Alanine-2-13C,15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285977-86-8 | |
| Record name | L-Alanine-2-13C,15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological Frameworks for L Alanine 2 ¹³c,¹⁵n Incorporation and Analytical Characterization
Strategies for Cellular and Protein Isotopic Labeling
Isotopic labeling of proteins and other biomolecules can be achieved through various strategies, each offering distinct advantages for specific research questions. These methods range from uniform enrichment of all amino acids to highly selective, site-specific labeling.
Uniform ¹³C,¹⁵N Isotopic Enrichment Protocols
Uniform labeling is a fundamental technique in which a protein is produced with ¹³C and/or ¹⁵N isotopes throughout its entire structure. nih.gov This is typically achieved by overexpressing a recombinant protein in a host organism, most commonly Escherichia coli, grown in a minimal medium where the sole carbon and nitrogen sources are ¹³C-labeled glucose and ¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl), respectively. nih.govnih.gov This approach results in the incorporation of ¹³C and ¹⁵N into all amino acids, including L-Alanine, providing a global view of the protein for structural and dynamic studies by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
Established protocols for uniform ¹³C and/or ¹⁵N enrichment of recombinant proteins are widely used in structural biology. nih.gov The process forms the basis for many advanced NMR experiments, although it can lead to complex spectra with significant signal overlap, especially in larger proteins. nih.gov
Selective and Site-Specific ¹³C,¹⁵N Isotopic Labeling Approaches
To simplify complex NMR spectra and focus on specific regions of a protein, selective and site-specific labeling strategies are employed. nih.gov These methods allow for the incorporation of isotopes at particular amino acid types or even at specific atomic positions within an amino acid. nih.govsigmaaldrich.com
One common approach is to supplement the growth medium with a specific ¹³C,¹⁵N-labeled amino acid, such as L-Alanine-2-¹³C,¹⁵N, while the other amino acids remain unlabeled. sigmaaldrich.com This results in a protein where only the alanine (B10760859) residues are isotopically labeled, significantly reducing spectral complexity. nih.gov
Another powerful technique is "reverse labeling," where a minimal medium containing uniformly ¹³C and/or ¹⁵N-labeled nutrients is supplemented with an unlabeled amino acid. nih.gov This leads to a protein in which all residues except the supplemented one are labeled. nih.gov For instance, adding natural abundance L-Alanine to a ¹³C/¹⁵N-rich medium will result in unlabeled alanine residues within a uniformly labeled protein. nih.gov
These selective approaches are invaluable for resonance assignment, studying protein-ligand interactions, and probing the structure and dynamics of specific domains or residues. nih.gov
Precursor-Based Metabolic Labeling for Targeted Biosynthesis
Precursor-based labeling offers a more refined level of control over isotopic incorporation by supplying labeled metabolites that are direct precursors in the biosynthetic pathways of specific amino acids. d-nb.info This strategy can minimize "scrambling," where the isotopic label is unintentionally incorporated into other molecules through metabolic crosstalk. nih.govd-nb.info
For the targeted biosynthesis of labeled L-Alanine, specific ¹³C-labeled precursors can be introduced into the cell culture. Alanine is synthesized from pyruvate (B1213749), a central metabolite. ckisotopes.com Therefore, by providing specifically labeled pyruvate or related precursors, one can control the labeling pattern of the resulting alanine residues. For example, using [2-¹³C]glucose as a carbon source can lead to specific labeling patterns in amino acids derived from glycolysis, including alanine.
This method is particularly useful for introducing labels at specific positions within an amino acid, which is crucial for detailed mechanistic and structural studies. d-nb.info The use of late metabolic precursors, which are closer to the final amino acid product in the biosynthetic pathway, can further enhance labeling selectivity and efficiency. d-nb.info
Advanced Spectroscopic and Spectrometric Analytical Techniques
The analysis of biomolecules labeled with L-Alanine-2-¹³C,¹⁵N relies heavily on advanced spectroscopic and spectrometric techniques capable of detecting and distinguishing between isotopes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a primary tool for studying isotopically labeled proteins at atomic resolution. fu-berlin.de The incorporation of ¹³C and ¹⁵N is essential for modern multidimensional NMR experiments that enable the determination of protein structure, dynamics, and interactions. fu-berlin.dechempep.com
Liquid-state heteronuclear NMR is a powerful technique for investigating the structure and dynamics of soluble proteins in solution. utoronto.ca Experiments such as the Heteronuclear Single Quantum Coherence (HSQC) experiment correlate the chemical shifts of a proton with a directly attached heteronucleus, such as ¹³C or ¹⁵N. nih.govnih.gov
In a protein labeled with L-Alanine-2-¹³C,¹⁵N, the ¹³C label at the Cα position and the ¹⁵N label in the backbone amide group provide crucial probes for NMR analysis. nih.gov The ¹H-¹⁵N HSQC spectrum, often referred to as a protein's "fingerprint," displays a peak for each amino acid residue (except proline), and the specific labeling of alanine residues would simplify this spectrum significantly. nih.gov
Triple-resonance experiments, which correlate ¹H, ¹³C, and ¹⁵N nuclei, are fundamental for the sequential assignment of protein backbone resonances, a critical first step in any detailed NMR study. ckisotopes.comchemie-brunschwig.ch The specific labeling of alanine with ¹³C at the Cα position (the "2" position) is central to these assignment strategies. utoronto.ca By tracing the correlations between the amide proton and nitrogen (¹H, ¹⁵N) and the alpha-carbon (Cα), researchers can link adjacent amino acid residues and reconstruct the protein's primary sequence.
Furthermore, the analysis of ¹³C relaxation parameters provides insights into the dynamics of the protein backbone and side chains on a wide range of timescales. utoronto.ca The presence of the ¹³C label in L-Alanine-2-¹³C,¹⁵N allows for the measurement of these relaxation properties at specific alanine residues, offering a detailed view of local protein motions. utoronto.ca
Interactive Data Table: Properties of L-Alanine Isotopologues
| Property | L-Alanine (Unlabeled) | L-Alanine-2-¹³C,¹⁵N | L-Alanine (U-¹³C₃,¹⁵N) |
| Formula | C₃H₇NO₂ | C₂¹³CH₇¹⁵NO₂ | ¹³C₃H₇¹⁵NO₂ |
| Molecular Weight | 89.09 g/mol | 91.08 g/mol | 93.07 g/mol |
| ¹³C Atom % | ~1.1% (Natural Abundance) | 99% at C2 position | 97-99% |
| ¹⁵N Atom % | ~0.37% (Natural Abundance) | 98% | 97-99% |
| Primary Application | General Biochemistry | NMR Structural & Dynamic Studies | NMR, Metabolism, Proteomics |
| CAS Number | 56-41-7 | 485853-57-8 (example) | 202407-38-3 (example) |
Note: The exact molecular weight and CAS numbers can vary slightly based on the specific enrichment levels and supplier. sigmaaldrich.comisotope.comisotope.com
Conformation-Dependent ¹³C and ¹⁵N Chemical Shift Analysis
Mass Spectrometry (MS) Methodologies
Mass spectrometry provides complementary information to NMR by precisely measuring mass-to-charge ratios, allowing for the quantification of isotopic enrichment and the analysis of metabolite labeling patterns.
Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the ratio of stable isotopes (e.g., ¹³C/¹²C or ¹⁵N/¹⁴N) with very high precision. cambridge.org When coupled with gas chromatography (GC-C-IRMS), it allows for the analysis of specific compounds, like amino acids, within a complex mixture. cambridge.orgnih.gov
This method is particularly valuable for tracer studies in metabolism where it can detect very low levels of isotopic enrichment. cambridge.orgnih.gov For example, after administering L-Alanine-2-¹³C,¹⁵N, GC-C-IRMS can be used to measure the ¹³C and ¹⁵N enrichment in alanine and other related metabolites isolated from biological samples. nih.govresearchgate.net This provides quantitative data on the flux of alanine through various metabolic pathways. The precision of modern IRMS instruments can reach levels of 0.0002 atom % for ¹³C, making it suitable for studies involving low tracer doses. cambridge.orgmetsol.com
Metabolic flux analysis often involves tracing the paths of labeled atoms through a metabolic network. When a molecule is labeled with multiple isotopes, like L-Alanine-2-¹³C,¹⁵N, it gives rise to different mass isotopomers (molecules that differ only in their isotopic composition). The analysis of the distribution of these mass isotopomers (MIDs) provides rich information about the activity of intersecting metabolic pathways.
By feeding cells a labeled substrate like L-Alanine-2-¹³C,¹⁵N and then analyzing the MIDs of downstream metabolites using techniques like GC-MS or LC-MS, researchers can deduce the relative contributions of different pathways to the production of that metabolite. For example, the ¹³C from the Cα of alanine can be incorporated into other molecules through transamination and central carbon metabolism. Simultaneously tracking the ¹⁵N provides an additional layer of information, helping to distinguish between pathways that involve the transfer of the amino group versus those that only involve the carbon skeleton. This dual-labeling approach significantly constrains metabolic flux models, leading to more accurate and detailed understanding of cellular metabolism.
Isotope Ratio Mass Spectrometry (IRMS)
Electron Energy Loss Spectroscopy (EELS) for Spatially-Resolved Site-Specific Isotopic Analysis
Electron Energy Loss Spectroscopy (EELS), particularly when coupled with a scanning transmission electron microscope (STEM), has emerged as a powerful technique for probing the vibrational and electronic properties of materials at the nanoscale. arxiv.orgosti.gov Recent advancements in monochromator technology have enabled energy resolutions of a few milli-electronvolts (meV), allowing for the direct observation of molecular vibrational modes, a domain traditionally dominated by infrared and Raman spectroscopy. osti.gov This capability is pivotal for the site-specific isotopic analysis of molecules like L-Alanine-2-¹³C,¹⁵N.
The core principle of using EELS for isotopic analysis lies in detecting the subtle shifts in vibrational frequencies that occur upon isotopic substitution. Heavier isotopes, such as ¹³C and ¹⁵N, cause a red-shift (a decrease in energy) in the vibrational modes of the chemical bonds they are part of. arxiv.org This isotopic shift is measurable and provides a direct signature of the presence and location of the isotopic label within a molecule.
A key innovation in this area is the use of "aloof" beam EELS, where the electron probe is positioned a few nanometers away from the specimen. arxiv.org This non-contact method minimizes radiation damage to sensitive biological samples like amino acids, which is a significant challenge in electron microscopy. arxiv.org The vibrational spectra are acquired via the interaction of the sample's evanescent field with the electron beam, allowing for non-destructive analysis. arxiv.org
Research has demonstrated the successful application of spatially-resolved monochromated EELS to distinguish between naturally occurring ¹²C L-alanine and its ¹³C-labeled counterparts. arxiv.org In one study, an isotopic red-shift of 5.3 meV was measured for the C=O stretching mode in the carboxylic acid group of ¹³C-enriched L-alanine. arxiv.org This experimental finding was consistent with theoretical calculations using density functional theory (DFT), which helped to identify the specific vibrational modes affected by the isotopic substitution. arxiv.org Such studies underscore the ability of EELS to not only detect the presence of an isotope but also to pinpoint its specific location within the molecular structure with nanoscale spatial resolution. arxiv.orgresearchgate.net
The ability to perform spatially-resolved isotopic analysis is particularly valuable for studying the heterogeneity within biological samples. For instance, it is possible to map the distribution of isotopically labeled molecules within cellular structures or even within clusters of organic material. osti.govresearchgate.net This provides a level of detail that is inaccessible with bulk analysis techniques like mass spectrometry or traditional infrared spectroscopy, which lack high spatial resolution. arxiv.org
Table 1: EELS Isotopic Shift Data for L-Alanine
| Isotope | Vibrational Mode | Measured Energy (meV) | Isotopic Shift (meV) | Reference |
| ¹²C L-Alanine | C=O stretch | 199.2 | N/A | arxiv.org |
| ¹³C L-Alanine | C=O stretch | 193.9 | 5.3 | arxiv.org |
Integration of Multi-Omics Data with Isotope Tracing for Holistic Biological Insights
The use of stable isotope tracers like L-Alanine-2-¹³C,¹⁵N is a cornerstone of metabolic research, enabling the quantitative tracking of atoms through complex biochemical networks. nih.gov When combined with multi-omics approaches—such as genomics, transcriptomics, proteomics, and metabolomics—isotope tracing provides a powerful framework for gaining a holistic understanding of cellular function and regulation. biorxiv.orgoup.com
Isotope tracing with L-Alanine-2-¹³C,¹⁵N allows researchers to follow the metabolic fate of both the carbon skeleton and the amino group of alanine. nih.govnih.gov This dual-labeling strategy is particularly informative for studying the interplay between carbon and nitrogen metabolism. The incorporation of ¹³C and ¹⁵N into downstream metabolites can be tracked using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govchemie-brunschwig.ch
The integration of this isotope tracing data with other omics datasets provides multiple layers of biological information. For example:
Transcriptomics , the study of all RNA molecules in a cell, can reveal changes in the expression of genes encoding metabolic enzymes. biorxiv.org By correlating these changes with the metabolic fluxes determined from L-Alanine-2-¹³C,¹⁵N tracing, researchers can identify key points of transcriptional regulation in metabolic pathways.
Proteomics , which focuses on the entire set of proteins, can quantify the abundance of metabolic enzymes and transporters. oup.com This information helps to contextualize the observed metabolic fluxes, linking them to the actual protein machinery responsible for the biochemical conversions.
Metabolomics , the comprehensive analysis of all metabolites, provides a snapshot of the metabolic state of a cell. oup.com When combined with isotope tracing, it allows for the determination of not just the concentrations of metabolites, but also their rates of synthesis and consumption (fluxes).
A key challenge and area of active development is the creation of computational pipelines and models that can effectively integrate these diverse and large-scale datasets. biorxiv.org Genome-scale metabolic models (GEMs) are often used as a scaffold for this integration. biorxiv.orgbiorxiv.org By constraining these models with experimental data from transcriptomics, proteomics, and isotope tracing, it is possible to generate more accurate predictions of metabolic behavior under different conditions. biorxiv.org
For instance, a study might use L-Alanine-2-¹³C,¹⁵N to trace nitrogen and carbon flow in cancer cells. The resulting mass isotopologue distribution (MID) data, which shows the abundance of different isotopically labeled forms of a metabolite, can be integrated into a GEM. biorxiv.org This, combined with gene expression data from the same cells, can reveal how metabolic pathways are rewired in cancer to support rapid growth and proliferation. nih.govbiorxiv.org This multi-omic approach provides a much more comprehensive picture than any single omics technique alone, elucidating bottlenecks, regulatory mechanisms, and potential therapeutic targets. biorxiv.org
Table 2: Multi-Omics Data Integration Framework
| Omics Layer | Information Provided | Integration with L-Alanine-2-¹³C,¹⁵N Tracing |
| Transcriptomics | Gene expression levels of metabolic enzymes. biorxiv.org | Correlates gene expression with metabolic pathway activity. |
| Proteomics | Abundance of metabolic proteins. oup.com | Links enzyme levels to measured metabolic fluxes. |
| Metabolomics | Concentrations of intracellular and extracellular metabolites. oup.com | Provides context for flux data and identifies metabolic pools. |
| Isotope Tracing | Metabolic fluxes and pathway utilization. nih.gov | Quantifies the flow of carbon and nitrogen from L-alanine through metabolic networks. |
Applications in Quantitative Metabolic Flux Analysis and Pathway Elucidation
Quantitative Determination of Intracellular Metabolic Fluxes via ¹³C-Metabolic Flux Analysis (MFA) and ¹³C¹⁵N-MFA
L-Alanine-2-¹³C,¹⁵N is instrumental in both ¹³C-MFA and the more advanced ¹³C¹⁵N-MFA. nih.govbiorxiv.org In a typical experiment, cells are cultured in a medium where a standard nutrient is replaced with its isotopically labeled counterpart, such as L-Alanine-2-¹³C,¹⁵N. biorxiv.orgresearchgate.net As the cells metabolize this labeled compound, the ¹³C and ¹⁵N atoms are incorporated into various downstream metabolites. nih.govbiorxiv.org
The distribution of these isotopes in the end products, particularly in proteinogenic amino acids, is then measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org This mass isotopomer distribution data, combined with a stoichiometric model of the metabolic network and measured extracellular rates (like nutrient uptake and product secretion), allows for the precise calculation of intracellular metabolic fluxes. biorxiv.orgresearchgate.net
The dual labeling with both ¹³C and ¹⁵N provides a significant advantage over using only ¹³C-labeled substrates. nih.govembopress.org It allows for the simultaneous quantification of both carbon and nitrogen fluxes, offering a more comprehensive understanding of the intricate interplay between carbon and nitrogen metabolism. nih.govbiorxiv.orgembopress.org This is particularly valuable as the biosynthesis of molecules like amino acids and nucleotides involves the integration of both carbon backbones and nitrogen atoms. nih.govbiorxiv.orgnih.gov For instance, ¹³C¹⁵N-MFA has been successfully applied to quantify carbon-nitrogen (CN) fluxes for amino acid and nucleotide biosynthesis in mycobacteria, a feat not possible with traditional ¹³C-MFA alone. biorxiv.org
Here is an illustrative table of how flux values might be presented in a ¹³C¹⁵N-MFA study:
| Reaction Name | Flux Value (relative to Glucose uptake of 100) |
| Glucose Uptake | 100 |
| Glycolysis | 75 |
| Pentose (B10789219) Phosphate (B84403) Pathway | 23 |
| TCA Cycle | Varies |
| Alanine (B10760859) Aminotransferase | Varies |
| Glutamate (B1630785) Dehydrogenase | Varies |
| This table is a simplified representation based on typical MFA data presentation. Actual values are system-dependent. |
Elucidation of Central Carbon and Nitrogen Metabolic Networks
The use of L-Alanine-2-¹³C,¹⁵N extends beyond simple flux quantification to the detailed mapping and understanding of central metabolic networks. nih.govbiorxiv.org
Investigation of Glycolysis, Tricarboxylic Acid (TCA) Cycle, and Pentose Phosphate Pathway Fluxes
By tracing the ¹³C label from L-Alanine-2-¹³C,¹⁵N, researchers can determine the relative contributions of major carbon metabolism pathways. shimadzu.com For example, after its conversion to pyruvate (B1213749), the labeled carbon can enter the TCA cycle. shimadzu.com The specific labeling patterns observed in TCA cycle intermediates and related amino acids can reveal the activity of this cycle. shimadzu.com Similarly, by analyzing the labeling of metabolites derived from glycolysis and the pentose phosphate pathway (PPP), the flux through these pathways can be quantified. shimadzu.com For instance, the split ratio of flux between glycolysis and the PPP can be determined by analyzing the ¹³C-labeling of pyruvate or alanine. shimadzu.com
Delineation of Anaplerotic and Cataplerotic Nodes
Anaplerotic reactions replenish TCA cycle intermediates that are withdrawn for biosynthesis (cataplerosis). The dual labeling in L-Alanine-2-¹³C,¹⁵N is particularly useful for resolving the fluxes around these critical metabolic nodes. nih.govembopress.org For example, ¹³C¹⁵N-MFA has been shown to improve the resolution of the anaplerotic node in Mycobacterium bovis BCG, revealing the most likely operational modes of these fluxes. nih.govbiorxiv.orgembopress.org This level of detail is often difficult to achieve with ¹³C-MFA alone. biorxiv.org
Characterization of Nitrogen Assimilation and Amino Acid Biosynthesis Pathways
The ¹⁵N label in L-Alanine-2-¹³C,¹⁵N provides direct insight into nitrogen metabolism. symeres.comnih.gov Once assimilated, the labeled nitrogen can be transferred to other amino acids and nitrogenous compounds. csic.es By tracking the ¹⁵N, researchers can elucidate the primary pathways of nitrogen assimilation and the biosynthetic routes of various amino acids. nih.govnih.gov For example, studies have used ¹⁵N-labeled compounds to demonstrate that glutamate and glutamine are central hubs in nitrogen metabolism, acting as primary nitrogen donors for the synthesis of other amino acids and nucleotides. nih.govcsic.es
Interconversion Dynamics of Alanine with Pyruvate and Other Key Metabolites
L-Alanine is readily interconverted with pyruvate through the action of alanine aminotransferase. nih.govnih.gov Using L-Alanine-2-¹³C,¹⁵N allows for the direct observation and quantification of this dynamic exchange. The labeled carbon and nitrogen from alanine can be traced to pyruvate and subsequently to other key metabolites like lactate (B86563) and TCA cycle intermediates. nih.gov This provides valuable information on the metabolic fate of alanine's carbon skeleton and amino group, which can differ significantly. physiology.orgresearchgate.net For instance, studies have shown that while the carbon skeleton of alanine is readily oxidized, the amino-N moiety may be incorporated into other molecules, highlighting a differential metabolic fate. physiology.orgresearchgate.net
Dynamic Metabolic Flux Analysis (DMFA) and Isotopic Non-Steady State Tracing
While traditional MFA assumes the cell is at a metabolic steady state, many biological processes are dynamic. rsc.orguclouvain.be Dynamic Metabolic Flux Analysis (DMFA) and isotopic non-steady state tracing are techniques that can capture these changes in metabolic fluxes over time. rsc.orgnih.gov In this context, L-Alanine-2-¹³C,¹⁵N can be introduced into a system, and the time-resolved incorporation of its isotopes into various metabolites is measured. nih.gov This approach, often referred to as isotopically non-stationary MFA (INST-MFA), provides a more detailed and dynamic picture of metabolic regulation. nih.govfrontiersin.org It is particularly useful for studying how cells respond to environmental perturbations or genetic modifications. rsc.org
Below is a table summarizing the applications of L-Alanine-2-¹³C,¹⁵N in metabolic analysis:
| Application | Technique | Key Insights Gained |
| Quantitative Flux Determination | ¹³C-MFA, ¹³C¹⁵N-MFA | Simultaneous quantification of carbon and nitrogen fluxes. nih.govbiorxiv.org |
| Central Metabolism Elucidation | ¹³C¹⁵N-MFA | Flux distribution through glycolysis, TCA cycle, and PPP. shimadzu.com |
| Anaplerotic/Cataplerotic Node Analysis | ¹³C¹⁵N-MFA | Improved resolution of fluxes at key metabolic branch points. nih.govembopress.org |
| Nitrogen Metabolism Characterization | ¹⁵N Tracing | Delineation of nitrogen assimilation and amino acid biosynthesis pathways. nih.govcsic.es |
| Metabolite Interconversion Dynamics | ¹³C and ¹⁵N Tracing | Quantification of the exchange between alanine, pyruvate, and other metabolites. nih.gov |
| Dynamic Metabolic Studies | DMFA, INST-MFA | Time-resolved changes in metabolic fluxes. rsc.orgnih.gov |
Investigating Metabolic Phenotypes and Adaptations under Environmental and Genetic Perturbations
A key application of L-Alanine-2-13C,15N and other isotopic tracers is to unravel how cells adjust their metabolic networks in response to changes in their environment or to genetic modifications. osti.gov Such perturbations can include nutrient stress, exposure to toxins, or the knockout of specific genes, which can cause significant shifts in metabolic fluxes as the cell attempts to adapt and survive. pnas.orgvanderbilt.edu
For instance, studies on the bacterium Escherichia coli have utilized 13C-labeled substrates, including alanine, to characterize the metabolic reprogramming that occurs after deleting a major metabolic enzyme. pnas.org Adaptive Laboratory Evolution (ALE) experiments, coupled with 13C-MFA, reveal how mutations in specific genes can lead to new metabolic phenotypes with improved growth rates under constrained conditions. pnas.org These analyses can pinpoint the activation of normally latent pathways or shifts in central carbon metabolism that compensate for the genetic perturbation. pnas.org Similarly, exposing bacterial cultures like Lactococcus lactis to environmental stresses such as temperature changes can alter metabolic fluxes, particularly through the pentose phosphate pathway, as revealed by 13C-based analysis of proteinogenic amino acids. nih.gov In clonal pancreatic β-cells, prolonged exposure to high levels of alanine induces metabolic desensitization, altering flux through the pyruvate dehydrogenase (PDH) complex, a change that can be quantified using 13C-labeled alanine. portlandpress.com
These studies demonstrate the utility of labeled compounds in understanding the robustness and adaptability of metabolic networks. The data below illustrates how metabolic fluxes can be altered in response to genetic mutations in E. coli.
| Metabolic Flux Comparison in E. coli | |
| Strain | Flux through Pentose Phosphate Pathway (relative to glucose uptake) |
| Wild Type | 30% |
| Δpgi Mutant (initial) | 70% |
| Δpgi Evolved (adapted) | 60% |
| This table is a representative example based on findings of metabolic rerouting in genetically modified E. coli, where the deletion of the pgi gene forces carbon through the Pentose Phosphate Pathway. pnas.org |
Comparative Flux Analysis Across Diverse Biological Systems
The principles of using isotopically labeled L-alanine extend across a wide range of biological systems, from simple microbes to complex plant and mammalian systems. This allows for a comparative approach to understanding the fundamental principles and the unique adaptations of metabolism in different life forms. nih.gov
In microbiology, 13C-MFA is a cornerstone for systems biology and metabolic engineering. embopress.org In bacteria such as Corynebacterium glutamicum, 13C-labeled substrates are used to analyze the redistribution of carbon fluxes during anaerobic production of compounds like succinate, revealing how factors like CO2 availability can dramatically alter pathway utilization. nih.gov Similarly, in yeast-bacteria co-cultures, 13C-labeled substrates, including secreted amino acids like alanine, can be used to trace the metabolic cross-feeding between the two organisms. embopress.org For example, studies have shown that alanine produced by yeast can be taken up and utilized by lactic acid bacteria, a phenomenon that can be quantified by tracking the 13C label from its original source into the bacterial proteins. embopress.org This approach is crucial for understanding the metabolic interactions within microbial communities and for optimizing industrial fermentation processes. nih.gov
The following table summarizes findings from a study on a yeast-lactic acid bacteria co-culture, showing the incorporation of 13C into alanine.
| Organism | Condition | Labeled Alanine Fraction |
| K. marxianus (Yeast) | Lactose-[13C-galactose] | ~25% |
| L. lactis (Bacteria) | Lactose-[13C-galactose] | ~20% |
| Data derived from studies of yeast-bacteria communities where 13C from a labeled sugar is incorporated into amino acids, indicating synthesis and potential cross-feeding. embopress.org |
In mammalian cell biology, labeled amino acids are critical for understanding the metabolic reprogramming that underlies cellular processes like immune responses and cancer. Studies on T-cells, a type of white blood cell, have used [U-15N13C]-alanine to demonstrate that extracellular alanine is essential for protein synthesis during T-cell activation. nih.gov Upon activation, T-cells increase their uptake of alanine, incorporating it directly into proteins rather than catabolizing it for energy. nih.govharvard.edu This discovery highlights a specific metabolic dependency that was previously underappreciated. nih.gov
Furthermore, in the context of cancer, such as T-cell acute lymphoblastic leukemia (T-ALL), tracer experiments with labeled glutamine have shown subsequent 15N incorporation into the amino group of alanine, indicating active transamination pathways that support the high proliferative rate of cancer cells. biorxiv.org These findings, enabled by stable isotope tracers, open new avenues for understanding and potentially targeting the metabolic vulnerabilities of different cell types.
In plant science, dual-labeled compounds like this compound are invaluable for tracing the allocation and partitioning of carbon and nitrogen, two of the most critical elements for plant growth. mdpi.com Experiments using doubly labeled amino acids have shown that grass roots can directly absorb amino acids from the soil. copernicus.org Once absorbed, the labeled carbon and nitrogen can be tracked as they are transported and stored in different parts of the plant, such as the roots, stems, and leaves. copernicus.org
For example, a study using L-alanine labeled with 13C and 15N found that while a significant portion of the absorbed isotopes remained in the roots, the majority was allocated to the stems and leaves. copernicus.org This type of analysis provides quantitative insights into how plants manage their carbon and nitrogen economies, which is fundamental for agricultural and ecological research. oup.com It helps to determine the efficiency of nutrient use and how resources are mobilized, for instance, from vegetative parts to the seeds during maturation. oup.com
| Plant Compartment | % of Absorbed AA-derived 13C | % of Absorbed AA-derived 15N |
| Roots | 35.0% | 19.2% |
| Stems and Leaves | 64.4% | 81.1% |
| This table shows the allocation of carbon and nitrogen derived from labeled amino acids (AA) in grass plants, demonstrating preferential allocation of nitrogen to the shoots. copernicus.org |
Applications in Structural Biology and Protein Dynamics Research
Protein Backbone and Side-Chain Resonance Assignment Utilizing L-Alanine-2-¹³C,¹⁵N Labeling
The assignment of NMR resonances to specific atoms within a protein is a fundamental prerequisite for detailed structural and dynamic studies. The use of L-Alanine-2-¹³C,¹⁵N labeling significantly aids in this process.
Standard triple-resonance NMR experiments, such as the CBCANNH and CBCA(CO)NNH, are commonly used for backbone assignments. protein-nmr.org.uk These experiments establish correlations between the amide proton and nitrogen of one residue and the alpha (Cα) and beta (Cβ) carbons of the same and preceding residues. protein-nmr.org.uk The characteristic chemical shifts of Cα and Cβ carbons are indicative of the amino acid type, with alanine (B10760859) having a distinct Cβ chemical shift that makes it readily identifiable. protein-nmr.org.uk The specific labeling of L-alanine at the Cα and ¹⁵N positions enhances the sensitivity and resolution of these experiments for alanine residues.
For larger proteins, where spectral overlap can be a significant issue, specialized labeling strategies are employed. One such strategy involves using a combination of 2-¹³C and 3-¹³C pyruvate (B1213749) as carbon sources during protein expression. nih.gov This method suppresses the one-bond Cα-Cβ coupling, leading to enhanced resolution for the Cα resonance and providing amino acid-specific peak shapes. nih.gov This approach has been successfully used to achieve near-complete backbone assignment of a 42 kDa protein using a single HNCA experiment. nih.gov
Furthermore, combinatorial labeling schemes, where specific amino acids are isotopically labeled in different samples, can accelerate the assignment process, particularly for membrane proteins. researchgate.net By using a set of selectively ¹³C,¹⁵N-labeled samples, including one with labeled L-alanine, a significant portion of the backbone resonances can be assigned. researchgate.net
Probing Local Protein Structure and Conformational States
The chemical shifts of the ¹⁵N and ¹³C nuclei are highly sensitive to the local electronic environment, which is in turn dictated by the protein's conformation. titech.ac.jp Therefore, L-Alanine-2-¹³C,¹⁵N labeling serves as a precise reporter on the local structure at alanine residues.
Solid-state NMR (ssNMR) studies on polypeptides containing ¹⁵N-labeled L-alanine have demonstrated that the isotropic ¹⁵N chemical shift and the chemical shift tensor components are correlated with the main-chain conformation, such as α-helices and β-sheets. titech.ac.jp Specifically, the σ22 component of the ¹⁵N chemical shift tensor of the alanine residue has been shown to be a useful parameter for determining the backbone conformation of polypeptides in the solid state. titech.ac.jp
In solution NMR, changes in the chemical shifts of the ¹³Cα and ¹⁵N nuclei of labeled alanine residues can indicate conformational changes upon ligand binding, mutation, or alterations in environmental conditions. These chemical shift perturbations (CSPs) provide a residue-specific view of structural rearrangements.
Characterization of Protein Dynamics, Flexibility, and Order Parameters
Protein function is intrinsically linked to its dynamic nature, and L-Alanine-2-¹³C,¹⁵N labeling provides a means to probe these motions across a wide range of timescales. NMR relaxation experiments measure parameters such as the longitudinal relaxation time (T1), transverse relaxation time (T2), and the heteronuclear Nuclear Overhauser Effect (NOE), which are influenced by molecular motions. bruker.com
From these relaxation data, a "model-free" analysis can be performed to extract key dynamic parameters for the N-H bond vector at each labeled alanine residue. nih.gov These parameters include the generalized order parameter (S²), which quantifies the spatial restriction of the bond vector's motion, and the effective correlation time (τe), which describes the timescale of these motions. nih.gov An S² value of 1 indicates a completely rigid bond vector, while a value of 0 signifies unrestricted motion. nih.govduke.edu These fast timescale motions typically occur on the picosecond to nanosecond timescale. nih.gov
For slower motions, occurring on the microsecond to millisecond timescale, techniques like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion NMR are employed. utoronto.ca These experiments can detect conformational exchange processes, providing information on the kinetics and thermodynamics of these dynamic events. utoronto.ca The labeling of alanine with ¹³C and ¹⁵N allows for the site-specific investigation of these slower, often functionally important, motions. utoronto.ca
| Dynamic Parameter | Description | Timescale |
| S² (Order Parameter) | Quantifies the amplitude of bond vector motion. Ranges from 0 (completely flexible) to 1 (rigid). nih.govduke.edu | ps - ns |
| τe (Effective Correlation Time) | Characteristic time of the bond-vector motion. nih.gov | ps - ns |
| Rex (Exchange Contribution) | Indicates motion on a slower timescale due to chemical exchange. nih.gov | µs - ms |
Studies of Protein-Ligand Binding Interactions and Allosteric Mechanisms
L-Alanine-2-¹³C,¹⁵N labeling is invaluable for characterizing the interactions between proteins and their ligands at an atomic level. Upon ligand binding, changes in the chemical shifts of the labeled alanine residues can be monitored using ¹H-¹⁵N HSQC spectra. plos.org These chemical shift perturbations (CSPs) can be used to map the ligand-binding site on the protein surface. plos.org
Beyond simple binding site mapping, NMR studies with labeled proteins can provide insights into the thermodynamic and kinetic aspects of binding. mdpi.com By titrating a ligand into a solution of the labeled protein, one can determine the dissociation constant (Kd) and, in some cases, the kinetics of the binding event. mdpi.com
Furthermore, this labeling strategy is crucial for investigating allosteric mechanisms, where ligand binding at one site influences the properties of a distant site on the protein. univie.ac.at Allosteric communication is fundamentally a dynamic process, and NMR is uniquely suited to study these long-range effects. univie.ac.at Changes in the dynamics of labeled alanine residues, even those not in direct contact with the ligand, can reveal the pathways of allosteric communication. duke.edunih.gov For instance, studies have shown that ligand binding can lead to either a decrease or an increase in the flexibility of different parts of the protein, as reflected by changes in the order parameters of labeled residues. duke.edu
In cases of symmetric protein dimers, using mixed-labeled dimers where only one protomer is isotopically labeled allows for the unambiguous study of inter-subunit communication and cooperativity upon ligand binding. frontiersin.org
Investigation of Protein Folding, Misfolding, and Aggregation Pathways
The process of protein folding and the consequences of misfolding and aggregation are critical areas of research, particularly in the context of neurodegenerative diseases. mdpi.com Solid-state NMR (ssNMR) has emerged as a key technique for studying the structure of protein aggregates, such as amyloid fibrils. researchgate.net
Isotopic labeling with L-Alanine-2-¹³C,¹⁵N can provide atomic-level structural information within these large, insoluble aggregates. researchgate.net This allows for the characterization of the secondary structure and packing arrangements of the polypeptide chains within the fibril core.
NMR studies can also shed light on the early stages of aggregation. By monitoring changes in the NMR signals of labeled alanine residues, it is possible to detect the formation of oligomeric species and characterize their structure and dynamics. biorxiv.org For example, studies on the E. coli S1 ribosomal protein revealed that significant dynamics at both the inter-domain and individual domain levels could expose hydrophobic patches, making the protein prone to aggregation despite being well-folded and soluble. biorxiv.org The use of fluorescent probes like 1-anilinonaphthalene-8-sulfonate (ANS) can complement NMR data by detecting exposed hydrophobic surfaces on proteins, which are often indicative of aggregation-prone states. biorxiv.org Understanding these initial misfolding and aggregation events is crucial for developing therapeutic strategies against diseases associated with protein aggregation. mdpi.com
Applications in Mechanistic Enzymology and Reaction Pathway Determination
Elucidation of Enzyme Substrate Specificity and Stereospecificity
The precise nature of enzyme-substrate interactions is fundamental to biological processes. L-Alanine-2-13C,15N is instrumental in defining the substrate and stereospecificity of various enzymes.
For instance, studies on D-amino acid transaminase have shown that while its primary substrates are D-amino acids, high concentrations of L-amino acids like L-alanine can also interact with the enzyme, causing spectral shifts. nih.gov This suggests a degree of flexibility in the active site. By using isotopically labeled L-alanine, researchers can track the slow conversion of L-alanine to D-alanine, providing quantitative data on this minor reaction pathway. nih.gov This level of detail is crucial for understanding the fidelity of enzymatic reactions.
Furthermore, in the context of alanyl-tRNA synthetase (AlaRS), an enzyme critical for protein synthesis, ensuring the correct amino acid is attached to its corresponding tRNA is paramount. The editing domain of AlaRS is responsible for hydrolyzing incorrectly charged tRNAs, such as Ser-tRNAAla. By using labeled substrates, researchers can investigate the specificity of this editing function. For example, mutations in the editing domain can be created, and their ability to discriminate between Ala-tRNAAla and Ser-tRNAAla can be precisely measured using labeled amino acids. nih.gov This helps to pinpoint the specific amino acid residues responsible for maintaining the high fidelity of protein synthesis. nih.gov
The stereospecificity of enzymes like phenylalanine ammonia-lyase, which catalyzes the elimination of ammonia (B1221849) from L-phenylalanine, has also been investigated using isotopically labeled substrates. tandfonline.com These studies help to determine the exact stereochemical course of the reaction. tandfonline.com
| Enzyme Studied | Key Finding | Reference |
| D-amino acid transaminase | Exhibits partial interaction with L-alanine at high concentrations, demonstrating some flexibility in substrate recognition. nih.gov | nih.gov |
| Alanyl-tRNA synthetase (AlaRS) | Utilizes an editing domain to ensure the correct charging of tRNAAla, with specific residues identified as crucial for discriminating between alanine (B10760859) and serine. nih.gov | nih.gov |
| Phenylalanine ammonia-lyase | The stereochemical pathway of ammonia elimination has been elucidated through studies with isotopically labeled substrates. tandfonline.com | tandfonline.com |
Investigation of Enzyme Catalytic Mechanisms through Isotope Exchange and Kinetic Studies
Kinetic isotope effects (KIEs) are a cornerstone of mechanistic enzymology, and this compound is a key reagent in these investigations. By measuring the reaction rates of the labeled versus unlabeled substrate, scientists can deduce which bonds are broken or formed during the rate-limiting step of a reaction. semanticscholar.org
A notable example is the study of tryptophan 2-monooxygenase (TMO), a flavoenzyme. Researchers used deuterium (B1214612) and 15N kinetic isotope effects to probe the mechanism of L-alanine oxidation by TMO. nih.gov The observed 15N KIE on the oxidation of L-alanine was determined to be 1.0145. nih.gov This value, in conjunction with deuterium KIEs, provided strong evidence for a hydride transfer mechanism for this enzyme. nih.gov Such studies are crucial for building a detailed picture of the chemical transformations occurring within the enzyme's active site. nih.gov
Similarly, nitrogen isotope studies on alanine racemase, an enzyme that interconverts L- and D-alanine, have revealed significant differences in the nitrogen isotopic compositions of the D- and L-alanine products. acs.org This suggests that the enzymatic reaction pathway produces a nitrogen isotopic difference, resulting in 15N-depleted D-alanine. acs.org These findings provide insights into the enzymatic control of isotope fractionation during metabolic processes.
| Enzyme | Isotope Effect Measured | Mechanistic Insight | Reference |
| Tryptophan 2-monooxygenase (TMO) | 15N KIE of 1.0145 | Consistent with a hydride transfer mechanism for L-alanine oxidation. nih.gov | nih.gov |
| Alanine racemase | Nitrogen isotopic differences between D- and L-alanine | Enzymatic pathway leads to 15N-depleted D-alanine, indicating enzymatic control of isotopic fractionation. acs.org | acs.org |
Tracking Reaction Intermediates and Transition States
Identifying and characterizing transient species like reaction intermediates and transition states is often challenging but critical for a complete understanding of an enzyme's mechanism. Isotopic labeling with compounds like this compound allows for the detection and structural analysis of these fleeting molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique in this regard. By using 13C and 15N labeled substrates, specific signals from the substrate as it is converted to product can be monitored. This can reveal the presence of intermediates. For example, in the study of protein-tyrosine phosphatases, site-specific mutations were used to kinetically isolate reaction steps, allowing for the direct observation of a phosphoenzyme intermediate using 31P NMR. pnas.org While not directly using this compound, this study exemplifies the power of using isotopic labeling and NMR to observe reaction intermediates.
The characterization of transition states, the highest energy species on the reaction coordinate, is also made possible through KIE studies. semanticscholar.org The data obtained from these experiments can be used to computationally model the transition state structure. semanticscholar.orgmcmaster.ca This information is invaluable for understanding how enzymes achieve their remarkable catalytic rate enhancements and for the design of potent enzyme inhibitors, known as transition-state analogs. semanticscholar.orgacs.org
De Novo Synthesis Pathway Tracing
This compound is an essential tracer for mapping metabolic pathways, particularly for understanding the de novo synthesis of amino acids and other biomolecules. By introducing the labeled alanine into a biological system, researchers can follow the incorporation of the 13C and 15N isotopes into various downstream metabolites.
In studies of pancreatic cancer cells, stable-isotope tracing with labeled alanine revealed that both the carbon and nitrogen from alanine were significantly incorporated into other proteinogenic amino acids, intermediates of the tricarboxylic acid (TCA) cycle, and newly synthesized fatty acids. aacrjournals.org This demonstrated that alanine is a significant contributor to both energy production and the synthesis of new biomass in these cancer cells. aacrjournals.org
Similarly, in human lung carcinoma cells, the use of [U-13C6]glucose allowed for the tracing of carbon into various de novo synthesized amino acids, including alanine, glutamate (B1630785), proline, and aspartate. biorxiv.org While this study used a labeled glucose source, it highlights the principle of using isotopic tracers to follow metabolic fluxes and understand how cells synthesize essential building blocks. The use of this compound in similar experiments would specifically illuminate the pathways that utilize alanine as a precursor.
These tracing experiments are crucial for understanding the metabolic reprogramming that occurs in diseases like cancer and can help identify potential therapeutic targets. aacrjournals.orgbiorxiv.org
Computational and Mathematical Modeling in Isotope Tracing Studies
Flux Balance Analysis (FBA) and Constrained-Based Models Incorporating Isotopic Data
Flux Balance Analysis (FBA) is a computational method used to predict metabolic fluxes in a genome-scale metabolic model. d-nb.info While powerful, standard FBA has limitations, such as producing non-unique solutions and potentially including thermodynamically infeasible cycles. d-nb.info The integration of isotopic data, for instance from L-Alanine-2-13C,15N, provides additional constraints that significantly refine FBA predictions.
Isotope-assisted MFA (iMFA) leverages the labeling patterns of metabolites to add constraints to the stoichiometric model. mdpi.com When this compound is introduced into a biological system, the ¹³C and ¹⁵N isotopes are incorporated into various other metabolites through interconnected pathways. Mass spectrometry can detect the resulting mass isotopomer distributions (MIDs) for key metabolites. researchgate.netd-nb.info These experimentally determined MIDs serve as constraints in the FBA model, forcing the predicted flux distribution to be consistent with the observed isotopic labeling patterns. mdpi.com This approach helps to narrow down the possible flux solutions and provides a more accurate representation of the cell's metabolic state. d-nb.info
For example, data from ¹³C-labeling experiments can be used to determine the split ratio between glycolysis and the pentose (B10789219) phosphate (B84403) pathway. shimadzu.com By analyzing the labeling pattern of alanine (B10760859), which is synthesized from pyruvate (B1213749), researchers can infer the relative fluxes through these major carbon-processing pathways. shimadzu.comembopress.org The incorporation of both carbon and nitrogen labels from this compound allows for an even more detailed analysis, simultaneously elucidating fluxes in both carbon and nitrogen metabolism. nih.govembopress.org
Bayesian Multi-Model Metabolic Flux Analysis (BMA-MFA)
A significant challenge in MFA is dealing with model uncertainty, particularly concerning the reversibility of reactions. Bayesian Multi-Model Metabolic Flux Analysis (BMA-MFA) is a statistical framework designed to address this issue by considering multiple model variants, each with a different set of assumptions about reaction bidirectionality. nih.govresearchgate.net
Instead of relying on a single model, BMA-MFA evaluates a range of possible models, each representing a different combination of unidirectional and bidirectional reactions. nih.govbiorxiv.org It then weights the inferences from each model based on how well it explains the experimental isotopic labeling data. nih.gov This approach provides a more robust estimation of metabolic fluxes and their confidence intervals. researchgate.net
The use of dual-labeled tracers like this compound is particularly powerful within a BMA-MFA framework. nih.govembopress.org The simultaneous tracing of both carbon and nitrogen provides a richer dataset that can better distinguish between different model structures. nih.govsurrey.ac.uk For example, in the study of Mycobacterium bovis BCG, a dual ¹³C and ¹⁵N labeling experiment, coupled with BMA-MFA, allowed for the simultaneous quantification of both carbon and nitrogen fluxes. nih.govsurrey.ac.uk This approach identified glutamate (B1630785) as a central hub in nitrogen metabolism and improved the resolution of anaplerotic fluxes, which are crucial for replenishing TCA cycle intermediates. nih.govbiorxiv.org The BMA-MFA method rigorously infers net fluxes and can also determine the probability of a reaction being reversible. nih.govresearchgate.net
The general workflow for a ¹³C¹⁵N-MFA study using a Bayesian approach is as follows:
Isotope Labeling: A biological system is cultured in a medium containing ¹³C and ¹⁵N labeled substrates, achieving a metabolic and isotopic steady state. nih.govembopress.org
Data Acquisition: Metabolites are harvested and their mass isotopomer distributions are measured using mass spectrometry. nih.govembopress.org
Model Construction: A comprehensive metabolic network model is built that tracks the atom transitions for both carbon and nitrogen. nih.gov
Bayesian Inference: The BMA framework is used to infer fluxes by considering multiple model variants and weighting them based on their likelihood of explaining the labeling data. nih.govembopress.org
Development and Application of Software Tools for Isotopic Data Processing and Flux Calculation
The analysis of data from isotope tracing studies using compounds like this compound is computationally intensive and relies on a variety of specialized software tools. These tools automate the process of data correction, flux calculation, and visualization. researchgate.netshimadzu.comgithub.io
Here is a table of some software tools used in metabolic flux analysis:
| Software | Function | Key Features |
| 13CFLUX2 | High-performance simulator for ¹³C-based metabolic flux analysis. 13cflux.net | Supports custom network modeling, simulation of isotope labeling, parameter estimation, and statistical analysis. 13cflux.net |
| INCA | Isotopomer Network Compartmental Analysis; a MATLAB-based suite for MFA. ucdavis.eduplos.org | Performs isotopically non-stationary MFA, parameter estimation, and statistical analysis. ucdavis.eduplos.org |
| IsoCorrectoR | R-based tool for correcting raw mass spectrometry data. uni-regensburg.de | Corrects for natural isotope abundance and tracer impurity in both MS and MS/MS data from single or multiple tracer experiments (e.g., ¹³C and ¹⁵N). uni-regensburg.de |
| LS-MIDA | Least Square Mass Isotopomer Analyzer. d-nb.info | Open-source software that calculates global isotope excess and isotopomer distribution from mass spectra of labeled compounds. d-nb.info |
| METRAN | Software for ¹³C-metabolic flux analysis. mit.edu | Based on the Elementary Metabolite Units (EMU) framework for efficient flux calculation. mit.edu |
| OpenMebius | Open-source software for isotopically non-stationary ¹³C-based MFA. shimadzu.comgithub.io | Integrates ¹³C-labeling information and mass balance to estimate metabolic flux distribution. shimadzu.com |
| PIRAMID | Program for Integration and Rapid Analysis of Mass Isotopomer Distributions. researchgate.net | MATLAB-based tool to automate the extraction of isotopic information from MS data, supporting various isotopes like ¹³C and ¹⁵N. researchgate.net |
| WUFlux | Open-source MATLAB platform for ¹³C-MFA. github.io | User-friendly interface with templates for various prokaryotic species; corrects mass spectrum data and visualizes flux results. github.io |
These tools are essential for handling the complexity of MFA. For instance, software like IsoCorrectoR is crucial for pre-processing raw MS data to remove background noise from natural isotopic abundance, which is a necessary step before flux calculation. uni-regensburg.de Other programs like 13CFLUX2 and INCA then take this corrected data, along with a metabolic network model, to perform the complex calculations required to estimate the flux distribution. 13cflux.netucdavis.eduplos.org The development of user-friendly and open-source platforms like WUFlux and OpenMebius has made these powerful analytical techniques more accessible to the broader research community. shimadzu.comgithub.io
Network Reconstruction and Predictive Modeling of Metabolic Responses
Data from isotope tracing with this compound is instrumental in the reconstruction and validation of metabolic networks. By revealing which metabolic pathways are active under specific conditions, this data helps to create more accurate and predictive models of cellular metabolism. embopress.orgresearchgate.net
Metabolic network reconstruction involves defining all the relevant biochemical reactions within a cell and their stoichiometry. While genome sequencing can predict the presence of enzymes, it doesn't confirm their activity. Isotope tracing experiments provide direct evidence of pathway activity. embopress.org For example, observing the transfer of ¹³C and ¹⁵N from L-alanine to other amino acids and central metabolites confirms the functional connections between these pathways. researchgate.netpnas.org
Once a network is reconstructed and validated, it can be used for predictive modeling. For instance, a constrained-based model can predict how a cell's metabolism will respond to genetic or environmental perturbations. d-nb.info The inclusion of flux data derived from isotopic tracers greatly improves the predictive power of these models. embopress.org
A key application is in understanding disease states, such as cancer. plos.org Cancer cells often exhibit rewired metabolism. By using tracers like this compound in cancer cell models, researchers can build accurate maps of their metabolic networks. plos.org These maps can then be used to identify potential drug targets—enzymes that are critical for the cancer cell's survival but less so for normal cells. nih.gov For example, a study on a multiple myeloma model used ¹³C-MFA to generate a quantitative map of cellular metabolism, which successfully reproduced key metabolic behaviors of the cancer cells. plos.org
Furthermore, isotopically non-stationary MFA (INST-MFA) offers a way to capture the dynamics of metabolic networks. pnas.orgnih.govvanderbilt.edu By analyzing the labeling patterns over time before an isotopic steady state is reached, INST-MFA can provide more precise flux estimations and is particularly suited for systems that are difficult to maintain in a steady state, such as in vivo animal studies. nih.govvanderbilt.edu This dynamic data provides deeper insights into how metabolic networks adapt and respond to changes.
Future Directions and Emerging Research Avenues
Integration with Advanced Imaging Modalities for Spatiotemporal Resolution
The use of L-Alanine-2-13C,15N is poised for significant advancements through its integration with sophisticated imaging techniques. Hyperpolarized Magnetic Resonance Imaging (MRI), in particular, stands out as a promising frontier. By hyperpolarizing [1-13C]pyruvate, a precursor to alanine (B10760859), researchers can achieve a dramatic increase in the MRI signal, enabling real-time imaging of metabolic pathways in vivo. weizmann.ac.ilismrm.org This technique allows for the visualization of the conversion of pyruvate (B1213749) to lactate (B86563), alanine, and bicarbonate, providing a snapshot of metabolic activity within tissues and organs. weizmann.ac.il
Future research will likely focus on refining these methods to achieve even greater spatiotemporal resolution. Single-shot imaging techniques, such as spatiotemporal encoding (SPEN), are being developed to capture metabolic processes with sub-second temporal resolution. weizmann.ac.il This will be crucial for studying dynamic metabolic changes in response to various stimuli or in disease states. The ability to perform multi-slice chemical-shift imaging will further enhance the utility of this approach, providing a more comprehensive view of metabolic heterogeneity within a given tissue or organ system. weizmann.ac.il
Development of High-Throughput Isotope Labeling and Analytical Platforms
The demand for detailed metabolic analysis has spurred the development of high-throughput platforms for both isotope labeling and subsequent analysis. While the primary focus has been on labeling proteins for structural and dynamic studies using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the underlying principles are applicable to the study of smaller metabolites like L-alanine. ckisotopes.comchemie-brunschwig.chchemie-brunschwig.ch
The development of automated and efficient methods for introducing isotopic labels into biomolecules is a key area of research. chemie-brunschwig.ch This includes optimizing cell-free protein expression systems and developing specialized cell growth media that facilitate the incorporation of labeled amino acids. chemie-brunschwig.ch For analytical platforms, the trend is towards methods that can rapidly and quantitatively measure isotopic enrichment in complex biological samples. sci-hub.se This involves the use of advanced mass spectrometry techniques capable of handling large numbers of samples while maintaining high sensitivity and accuracy. sci-hub.seckisotopes.com
Novel Applications in Systems Biology and Synthetic Biology for Metabolic Engineering
This compound is an invaluable tracer for unraveling complex metabolic networks, a core objective of systems biology. By tracing the flow of the 13C and 15N labels through various metabolic pathways, researchers can quantify metabolic fluxes and gain a deeper understanding of cellular metabolism. This information is critical for constructing and validating computational models of metabolic networks.
In synthetic biology, a primary goal is the metabolic engineering of microorganisms for the production of valuable chemicals, including L-alanine itself. nih.govmdpi.com Isotope-assisted metabolic analysis using tracers like this compound is instrumental in identifying metabolic bottlenecks and optimizing production pathways. For instance, by analyzing the distribution of isotopes in metabolic intermediates, researchers can pinpoint inefficient enzymatic steps or competing pathways that divert resources away from the desired product. nih.govmdpi.comnih.gov This knowledge enables targeted genetic modifications to enhance the yield and productivity of the engineered organism. nih.govnih.gov
Advancements in NMR and MS Methodologies for Enhanced Sensitivity and Resolution
Continuous advancements in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pushing the boundaries of what can be achieved with isotopically labeled compounds like this compound.
In the realm of NMR, the development of triple-resonance experiments, which utilize 13C, 15N, and 1H, has revolutionized the study of protein structure and dynamics. ckisotopes.comchemie-brunschwig.ch The availability of proteins uniformly labeled with 13C and 15N has been a critical enabling factor for these techniques. ckisotopes.comchemie-brunschwig.chutoronto.ca Furthermore, the introduction of deuteration, often used in conjunction with 13C and 15N labeling, helps to reduce spectral complexity and improve resolution, particularly for larger proteins. ckisotopes.comchemie-brunschwig.chutoronto.ca Recent developments in ultrafast Magic Angle Spinning (MAS) solid-state NMR are enabling high-resolution analysis of biomolecules in a more native-like solid state. researchgate.net
Q & A
Q. How should L-Alanine-2-¹³C,¹⁵N be incorporated into tracer studies to investigate nitrogen cycling in terrestrial ecosystems?
Methodological Answer:
- Experimental Design : Use L-Alanine-2-¹³C,¹⁵N as a dual isotopic tracer to track nitrogen (N) assimilation pathways. Optimize sampling intervals based on ecosystem turnover rates (e.g., soil vs. plant tissues). For soil studies, apply the isotope via pulse-labeling and collect samples at 0, 24, 72, and 168 hours to capture microbial uptake and mineralization .
- Data Analysis : Calculate tracer recovery using mass-balance equations to distinguish between immobilized N and losses (e.g., denitrification). Use ANOVA or mixed-effects models to account for spatial heterogeneity in soil samples .
Q. Which analytical techniques are most effective for detecting ¹³C–¹⁵N coupling in L-Alanine-2-¹³C,¹⁵N-labeled compounds?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Acquire ¹H–¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectra to detect direct JHN couplings (typically 80–95 Hz for alanine amino groups). For ¹³C–¹⁵N coupling, use 2D HMBC (Heteronuclear Multiple Bond Correlation) to observe long-range JCN values (e.g., 6–12 Hz in heterocycles) .
- Mass Spectrometry (MS) : Pair LC-MS with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify isotopic enrichment in protein extracts. Use high-resolution MS (e.g., Orbitrap) to resolve ¹³C and ¹⁵N mass shifts .
Advanced Research Questions
Q. How can ¹³C–¹⁵N scalar coupling constants (JCN) resolve ambiguities in reaction mechanisms involving L-Alanine-2-¹³C,¹⁵N?
Methodological Answer:
- Case Study (Nitration Mechanism) : Incorporate L-Alanine-2-¹³C,¹⁵N into imidazole derivatives. Observe JCN couplings via ¹³C NMR to identify nitration sites (e.g., JCN = 11.0 Hz confirms N-methylation in betaine-like structures) .
- Dynamic NMR : Monitor time-dependent changes in JCN during Dimroth rearrangements (e.g., ribose migration in pyrimidines) to distinguish kinetic vs. thermodynamic products .
Q. What strategies optimize ¹⁵N{¹H} NOE measurements for studying protein dynamics when using L-Alanine-2-¹³C,¹⁵N as a probe?
Q. How can dual isotopic labeling (¹³C and ¹⁵N) improve structural determination of N-adamantylated heterocycles derived from L-Alanine-2-¹³C,¹⁵N?
Methodological Answer:
- Selective Labeling : Synthesize compounds with ¹⁵N at specific positions (e.g., amino vs. imino groups) using ¹⁵N-labeled ammonium hydroxide. Use JHN and JCN couplings to assign N-adamantyl substitution sites (e.g., JHN = 3.0 Hz confirms imine formation) .
- X-ray Crystallography : Cross-validate NMR assignments with crystallographic data. Use isotopic labeling to resolve disorder in electron density maps (e.g., distinguish N1 vs. N3 positions in triazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
